N-(4-Amino-2-methoxyphenyl)cyclopropanecarboxamide
Description
N-(4-Amino-2-methoxyphenyl)cyclopropanecarboxamide is a cyclopropane derivative featuring a carboxamide group linked to a substituted phenyl ring. For instance, N-(4-Amino-2-methylphenyl)cyclopropanecarboxamide () shares structural similarities, with a molecular formula of C₁₁H₁₄N₂O, an average mass of 190.25 g/mol, and a monoisotopic mass of 190.11 g/mol. The amino group at the 4-position and methoxy/methyl group at the 2-position on the phenyl ring are critical for modulating physicochemical and biological properties .
Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-6-8(12)4-5-9(10)13-11(14)7-2-3-7/h4-7H,2-3,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPPXYHPAKISBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methoxyphenyl)cyclopropanecarboxamide typically involves the reaction of 4-amino-2-methoxyaniline with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methoxyphenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired functional group.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted phenyl derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism by which N-(4-Amino-2-methoxyphenyl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring significantly influence solubility, lipophilicity, and hydrogen-bonding capacity:
Key Observations :
- Amino vs. Methoxy/Methyl: The amino group (strong H-bond donor) enhances solubility and target interactions compared to methoxy (H-bond acceptor) or methyl (hydrophobic) .
- Cyano and Bromo Substituents: Electron-withdrawing groups like cyano (compound 22) or bromo (compound 1f) alter electronic density, affecting binding to enzymes like GSK-3β .
Biological Activity
N-(4-Amino-2-methoxyphenyl)cyclopropanecarboxamide is a compound that has garnered attention in various scientific fields due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring attached to a carboxamide group and a 4-amino-2-methoxyphenyl moiety. This unique structure contributes to its distinct biological properties and interactions with molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. Some key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
- Receptor Modulation : It can interact with cellular receptors, triggering signaling pathways that may result in anticancer activities.
- Biochemical Probing : Investigated as a biochemical probe for studying enzyme mechanisms and protein interactions, providing insights into cellular processes.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : The compound has shown potential in inhibiting pro-inflammatory cytokines and enzymes, suggesting a role in managing inflammatory diseases.
- Anticancer Activity : Preliminary studies indicate that it may possess cytotoxic effects against various cancer cell lines, promoting apoptosis and inhibiting proliferation.
- Antimicrobial Effects : Some investigations have pointed towards antimicrobial properties, although further studies are needed to confirm these findings.
Table 1: Summary of Biological Activities
Case Studies
-
Anti-inflammatory Study :
A study demonstrated that this compound effectively reduced levels of tumor necrosis factor-alpha (TNF-α) in vitro, indicating its potential as an anti-inflammatory agent. -
Cytotoxicity Assessment :
In vitro assays on human cancer cell lines revealed that the compound induced significant apoptosis at micromolar concentrations, suggesting its utility in cancer therapy. -
Antimicrobial Testing :
Preliminary tests showed that the compound exhibited inhibitory effects on certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
